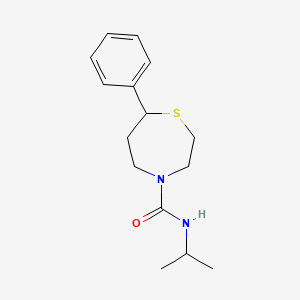

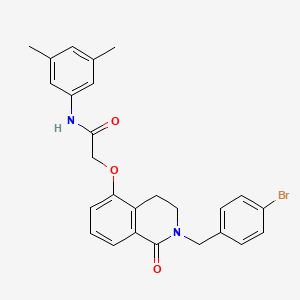

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with similar structures, such as N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide and N-Isopropyl-7,7-dimethyl-1,4-thiazepane-4-carbothioamide , are known. These compounds often contain a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms .

Synthesis Analysis

While specific synthesis methods for “N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide” are not available, similar compounds are often synthesized from amines and carboxylic acids or their derivatives .Molecular Structure Analysis

The molecular structure of similar compounds often includes a thiazepane ring attached to various functional groups . The exact structure would depend on the specific substituents present in the molecule.Chemical Reactions Analysis

The chemical reactions of these compounds would depend on the functional groups present. For example, N-Isopropyl-N’-phenyl-1,4-phenylenediamine, a compound with similar functional groups, can react with ozone due to its low ionization energy .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, 7-(2-Fluorophenyl)-N-isopropyl-1,4-thiazepane-4-carboxamide has a molecular weight of 296.403 Da .Wissenschaftliche Forschungsanwendungen

Organogelation

A study by Loiseau et al. (2002) discusses a fluorinated bis-benzamide that exhibits organogelation properties, capable of forming a thixotropic gel in isopropanol. This gel results from the formation of a network of highly rigid fibers, demonstrating the potential of certain benzamide derivatives in creating stable gels at low concentrations, which could be relevant to N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide derivatives in similar applications (Loiseau et al., 2002).

Lipid Receptor Upregulation

Ito et al. (2002) developed a practical synthesis method for a compound that acts as an upregulator of the LDL receptor. This compound is structurally related to N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide, indicating potential applications of similar compounds in modulating lipid receptors (Ito et al., 2002).

Catalysis in Organic Synthesis

Chen et al. (2011) described a cobalt-catalyzed coupling reaction involving aromatic carboxamides and Grignard reagents, highlighting the role of N-phenyl- or N-isopropylcarboxamide in selectively obtaining monoalkylated products. This suggests potential catalytic applications of N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide in facilitating specific organic synthesis reactions (Chen et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-phenyl-N-propan-2-yl-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c1-12(2)16-15(18)17-9-8-14(19-11-10-17)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKXGZYYQRICDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(SCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)